molecular formula C9H17NO B15310641 1-(Oxan-2-yl)cyclobutan-1-amine

1-(Oxan-2-yl)cyclobutan-1-amine

Cat. No.: B15310641
M. Wt: 155.24 g/mol
InChI Key: OEPYQUPBIZCGEN-UHFFFAOYSA-N
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Description

1-(Oxan-2-yl)cyclobutan-1-amine (CID 115073972) is a cyclobutane derivative featuring an amine group and an oxane (tetrahydropyran) ring.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(oxan-2-yl)cyclobutan-1-amine

InChI

InChI=1S/C9H17NO/c10-9(5-3-6-9)8-4-1-2-7-11-8/h8H,1-7,10H2

InChI Key

OEPYQUPBIZCGEN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C2(CCC2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine typically involves the [2+2] cycloaddition reaction, which is a common method for creating cyclobutane rings. One approach involves the photoredox-catalyzed aerobic [2+2] cycloaddition, which uses a pyrylium catalyst under specific conditions (e.g., LED light, oxygen atmosphere, and dichloroethane solvent at low temperatures) to yield the desired cyclobutane product . Industrial production methods may involve optimizing these conditions for larger-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Oxan-2-yl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Oxan-2-yl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its amine group.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Oxan-2-yl)cyclobutan-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
1-(Oxan-2-yl)cyclobutan-1-amine Oxane (tetrahydropyran) C₉H₁₇NO 155.13 Ether linkage enhances solubility; rigid bicyclic structure
1-(Prop-2-yn-1-yl)cyclobutan-1-amine Propargyl C₇H₁₁N 109.2 Alkyne group confers reactivity for click chemistry; discontinued
1-(4-Methoxyphenyl)cyclobutan-1-amine 4-Methoxyphenyl C₁₁H₁₅NO 177.25 Aromatic ring with electron-donating methoxy group; liquid at RT
1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine Benzoxazole-chloro C₁₁H₁₀ClN₂O 222.67 Chlorinated benzoxazole increases lipophilicity; limited safety data
1-(6-Chloropyridin-3-yl)cyclobutan-1-amine Chloropyridinyl C₉H₁₀ClN₂ 182.65 Pyridine nitrogen enhances basicity; discontinued (synthesis challenges?)

Physicochemical Properties

  • Solubility : The oxane substituent in this compound improves solubility in polar solvents compared to aromatic analogs (e.g., 1-(4-methoxyphenyl) derivative). The hydrochloride salt further enhances aqueous solubility .
  • Stability : Ether bonds in the oxane ring resist hydrolysis, making the compound more stable than esters or amides (e.g., N-substituted oxoacetamides in ) .
  • Lipophilicity : Chlorinated or aromatic substituents (e.g., benzoxazole or methoxyphenyl groups) increase logP values, favoring membrane permeability but reducing water solubility .

Commercial and Research Status

  • This compound: Limited commercial availability; primarily a research chemical .
  • Discontinued Compounds : Propargyl and chloropyridinyl derivatives () may have been phased out due to synthetic complexity or niche demand .
  • Aromatic Derivatives : Actively marketed (e.g., 1-(4-methoxyphenyl) analog by American Elements), indicating broader applicability .

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